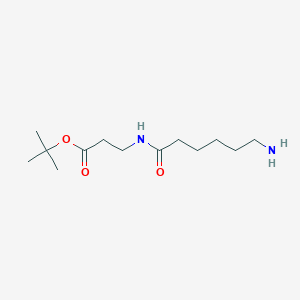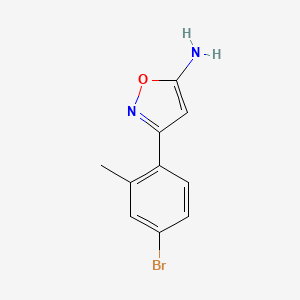![molecular formula C13H15NO6 B13545223 3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is an organic compound with the molecular formula C13H15NO6 It is a derivative of propanoic acid, featuring both acetyloxy and benzyloxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the propanoic acid derivative: The protected amino acid is then converted to the desired propanoic acid derivative through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy and benzyloxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Hydrolysis: Formation of the free amino acid and acetic acid.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Applications De Recherche Scientifique
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of prodrugs and active pharmaceutical ingredients.
Biochemistry: Studied for its interactions with enzymes and proteins.
Mécanisme D'action
The mechanism of action of 3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid involves its interaction with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, while the benzyloxycarbonyl group can be removed to expose the active amine. These transformations enable the compound to participate in various biochemical pathways, potentially targeting specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Acetyloxy)-2-amino-propanoic acid: Lacks the benzyloxycarbonyl group.
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the acetyloxy group.
Uniqueness
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to the presence of both acetyloxy and benzyloxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for pharmaceutical research.
Propriétés
IUPAC Name |
3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHBTZTKFFRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
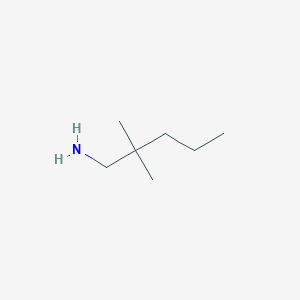
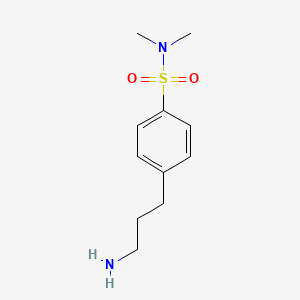
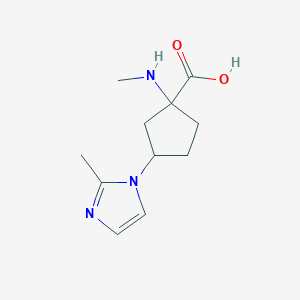
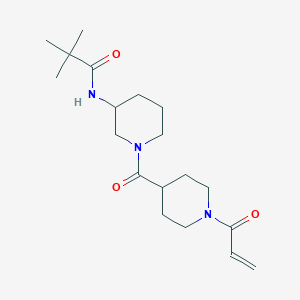
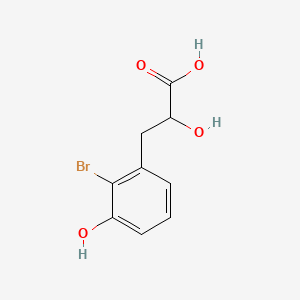
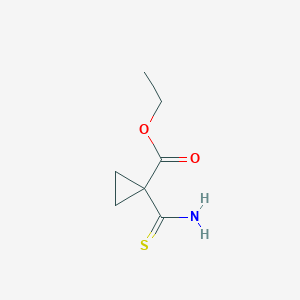
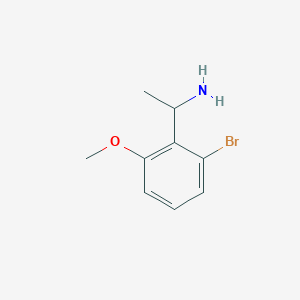
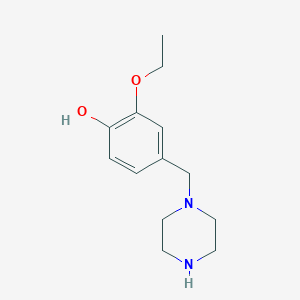
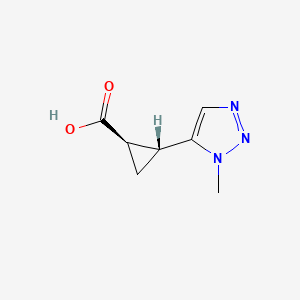
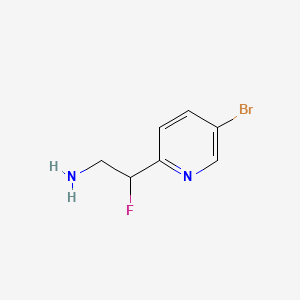
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

